2-tert-butyl-1-cyano-3-pyridin-2-ylguanidine
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Overview
Description
2-tert-butyl-1-cyano-3-pyridin-2-ylguanidine is a chemical compound that belongs to the class of guanidines It features a pyridine ring substituted with a cyano group and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-1-cyano-3-pyridin-2-ylguanidine typically involves the reaction of pyridine derivatives with guanidine compounds. One common method includes the reaction of 2-cyano-3-pyridinecarboxaldehyde with tert-butylguanidine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-1-cyano-3-pyridin-2-ylguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted guanidine derivatives.
Scientific Research Applications
2-tert-butyl-1-cyano-3-pyridin-2-ylguanidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: The compound is used in the synthesis of advanced materials with specific electronic properties.
Biological Studies: It is studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-tert-butyl-1-cyano-3-pyridin-2-ylguanidine involves its interaction with molecular targets such as enzymes and receptors. The cyano group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The tert-butyl group provides steric hindrance, enhancing the selectivity of the compound for specific targets .
Comparison with Similar Compounds
Similar Compounds
1-tert-butyl-2-cyano-3-(2-pyridyl)guanidine: Similar structure but different substitution pattern.
N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine: Contains an imidazo[1,2-a]pyridine ring instead of a guanidine group.
Uniqueness
2-tert-butyl-1-cyano-3-pyridin-2-ylguanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the cyano and tert-butyl groups enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
60560-12-5 |
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Molecular Formula |
C11H15N5 |
Molecular Weight |
217.27 g/mol |
IUPAC Name |
2-tert-butyl-1-cyano-3-pyridin-2-ylguanidine |
InChI |
InChI=1S/C11H15N5/c1-11(2,3)16-10(14-8-12)15-9-6-4-5-7-13-9/h4-7H,1-3H3,(H2,13,14,15,16) |
InChI Key |
WMBJNBSNCYQXKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=C(NC#N)NC1=CC=CC=N1 |
Origin of Product |
United States |
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